16-表诺马库辛 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first stereospecific, enantiospecific total synthesis of 16-Epinormacusine B was achieved through a method that also led to the synthesis of related compounds. This synthesis involved the controlled formation of a required ether with high yields, demonstrating the capability to construct these complex molecules with precision (Yu, Liao, & Cook, 2002; Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

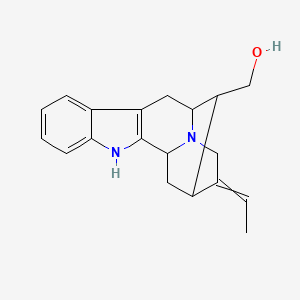

The sarpagine indole alkaloids, including 16-Epinormacusine B, are characterized by their indole core and the specific arrangement of atoms around this core. The synthesis and study of these compounds allow for a detailed understanding of their molecular structures. The precise stereochemistry at various positions on the molecule, particularly at C-16, plays a crucial role in defining their biological activities.

Chemical Reactions and Properties

The synthesis of 16-Epinormacusine B involves key reactions that highlight its chemical properties, such as the oxy-anion Cope rearrangement followed by protonation under conditions of kinetic control, which has been employed to generate key asymmetric centers in related compounds (Yu et al., 2003). These reactions underscore the molecule's reactivity and the ability to achieve specific stereochemical configurations.

科学研究应用

Yu、Liao 和 Cook (2002) 报告了蛇根木吲哚生物碱的第一个立体选择性全合成,包括 (E)16-表诺马库辛 B。他们以高产率实现了合成,展示了一种创建复杂生物碱的方法 (Yu、Liao 和 Cook,2002)。

在后续研究中,Yu 等人 (2003) 描述了 (E)16-表诺马库辛 B 的对映选择性全合成。这项研究提供了对这种生物碱立体控制合成见解,突出了在复杂有机化合物中实现特定构型的挑战和方法 (Yu 等人,2003)。

Krüger 和 Gaich (2016) 对 16-表诺马库辛 B 进行了形式合成,有助于理解蛇根木生物碱家族。这项研究强调了该家族生物碱的结构多样性和获得各种成员的合成方法 (Krüger 和 Gaich,2016)。

安全和危害

属性

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epinormacusine B | |

Q & A

Q1: What is the origin of 16-Epinormacusine B?

A1: 16-Epinormacusine B, also known as Tombozine, is a naturally occurring indole alkaloid primarily isolated from the stem bark of the Apocynaceae plant Pleiocarpa talbotii Wernham. []

Q2: How does the stereochemistry of 16-Epinormacusine B relate to other sarpagine alkaloids?

A2: 16-Epinormacusine B belongs to the 16-epi subgroup of sarpagine alkaloids, which is defined by the specific stereochemistry at the C-16 carbon atom. This is in contrast to the 16-regular subgroup, which exhibits the opposite configuration at this position. The total synthesis of both 16-epi and 16-regular sarpagine alkaloids often relies on distinct synthetic strategies to achieve the desired stereochemical outcome. []

Q3: What synthetic approaches have been explored to produce 16-Epinormacusine B and related compounds?

A3: Researchers have developed several synthetic routes to access 16-Epinormacusine B and its analogs. One successful strategy employed a chemospecific and regiospecific hydroboration/oxidation reaction at the C(16)-C(17) bond as a key step. [, ] This approach allowed for the stereoselective introduction of the hydroxyl group at C(16) and facilitated the subsequent formation of the characteristic cyclic ether present in 16-Epinormacusine B. []

Q4: What other compounds are structurally related to 16-Epinormacusine B, and how are their syntheses connected?

A4: Several other sarpagine indole alkaloids, including (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine, share structural similarities with 16-Epinormacusine B. The total syntheses of these compounds have been achieved using similar strategies, often employing a common intermediate that can be diversified to access different members of this alkaloid family. For instance, a common synthetic precursor was utilized in the synthesis of both dehydro-16-epiaffinisine and dehydro-16-epinormacusine B, highlighting the versatility of this synthetic approach. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide](/img/no-structure.png)

![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)